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Amyloid beta-protein(10-35) - 237753-66-1

Amyloid beta-protein(10-35)

Catalog Number: EVT-1807382
CAS Number: 237753-66-1
Molecular Formula: C135H205F3N34O39S
Molecular Weight: 3017.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amyloid beta-protein (10-35) is a truncated form of the amyloid beta peptide, which is a critical component in the pathophysiology of Alzheimer's disease. The full-length amyloid beta peptides, primarily amyloid beta-protein (1-40) and amyloid beta-protein (1-42), are derived from the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase. The 10-35 fragment serves as a useful model for studying the aggregation and fibrillation properties of amyloid beta peptides, as it retains essential structural features relevant to the formation of amyloid fibrils.

Source

Amyloid beta-protein (10-35) is synthesized from the larger amyloid precursor protein through enzymatic cleavage. This peptide retains significant biological activity and structural characteristics that are crucial for understanding the aggregation processes associated with Alzheimer's disease. It has been used in various studies to elucidate the molecular mechanisms underlying amyloid formation and neurotoxicity.

Classification

Amyloid beta-protein (10-35) falls under the classification of neurotoxic peptides and is categorized within the broader family of amyloid beta peptides. These peptides are known for their propensity to aggregate into insoluble fibrils, which are a hallmark of Alzheimer's disease pathology.

Synthesis Analysis

Methods

The synthesis of amyloid beta-protein (10-35) can be achieved through solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The peptide is synthesized using standard 9-fluoromethoxycarbonyl chemistry on an automated peptide synthesizer. The process involves:
    • Coupling amino acids in protected forms.
    • Cleavage from the resin using trifluoroacetic acid and other solvents.
    • Purification through reverse-phase high-performance liquid chromatography to achieve high purity levels.
  2. Characterization: The final product is characterized using techniques such as matrix-assisted laser desorption ionization-time-of-flight mass spectrometry to confirm molecular weight and purity.
Molecular Structure Analysis

Structure

The molecular structure of amyloid beta-protein (10-35) consists predominantly of a parallel beta-sheet configuration when aggregated. This structure is critical for its role in forming fibrils associated with Alzheimer's disease.

Data

  • Amino Acid Sequence: YEVHHQKLVFFAEDVGSNKGAIIGLM
  • Structural Features: The peptide exhibits a compact arrangement with loops and turns, lacking significant alpha-helical or beta-sheet structure in solution but adopting a more structured form upon aggregation.
Chemical Reactions Analysis

Reactions

Amyloid beta-protein (10-35) undergoes self-assembly into fibrils through intermolecular interactions, primarily hydrogen bonding between peptide chains.

Technical Details

  1. Aggregation Mechanism: The aggregation process is influenced by factors such as pH, ionic strength, and concentration, leading to the formation of stable fibrillar structures.
  2. Nuclear Magnetic Resonance Studies: Solid-state nuclear magnetic resonance techniques have been employed to elucidate interpeptide distances and confirm the parallel beta-sheet nature of aggregated forms.
Mechanism of Action

Process

The mechanism by which amyloid beta-protein (10-35) exerts its effects involves its aggregation into fibrils that can disrupt neuronal function and promote neurodegeneration.

Data

  • Neurotoxicity: Aggregated forms of amyloid beta have been shown to induce oxidative stress, inflammation, and apoptosis in neuronal cells, contributing to cognitive decline observed in Alzheimer's disease.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH, but precipitates upon aggregation.

Chemical Properties

  • Molecular Weight: Approximately 2,700 Da for the 26-amino-acid fragment.
  • Stability: The peptide is prone to aggregation under physiological conditions, forming insoluble fibrils over time.
Applications

Scientific Uses

Amyloid beta-protein (10-35) serves as an important model compound in neuroscience research, particularly in studies related to Alzheimer's disease. Its applications include:

  • Fibril Formation Studies: Used to investigate the fundamental properties of amyloid aggregation.
  • Drug Development: Assists in screening potential therapeutic agents aimed at inhibiting amyloid formation or promoting disaggregation.
  • Biomarker Research: May contribute to understanding biomarkers associated with Alzheimer’s pathology.
Structural Dynamics and Conformational Heterogeneity of Aβ(10-35)

NMR-Derived Structural Models of Monomeric Aβ(10-35) in Solution

Nuclear magnetic resonance (NMR) spectroscopy reveals that monomeric Aβ(10-35) adopts a collapsed coil conformation under physiological conditions (pH 7.4, 25°C), lacking stable secondary structures. Key features include:

  • A hydrophobic cluster centered at residues Leu17-Val18-Phe19-Phe20-Ala21 (LVFFA), stabilized by van der Waals interactions [2] [4].
  • Disordered N- (residues 10–16) and C-terminal (residues 28–35) regions exhibiting high flexibility [5].
  • Bend/turn motifs around residues 24–27 (Val24-Gly25-Ser26-Asn27), facilitating peptide compaction [4].

Notably, NMR constraints show NOEs (Nuclear Overhauser Effects) primarily within the LVFFA region, indicating persistent tertiary contacts despite the absence of rigid folds. This structural plasticity enables rapid conformational sampling, priming the peptide for aggregation [2] [9].

Table 1: Key Structural Features of Aβ(10-35) Monomers from Experimental Studies

TechniqueSecondary StructureStructured RegionsDynamic RegionsReference
NMR spectroscopyCollapsed coil (no α/β)Hydrophobic core (17-21)Termini (10-16, 28-35)Lee et al. [2]
CD spectroscopyRandom coil dominantN/AFull peptideStraub et al. [4]
Hydrodynamic assaysCompact globule (Rg: 9.5 Å)Core (16-27)Flanking segmentsSimulation validation [4]

Replica-Exchange Molecular Dynamics (REMD) Simulations in Explicit Solvent Environments

Replica-exchange molecular dynamics (REMD) simulations overcome kinetic trapping limitations of conventional MD, enabling exhaustive sampling of Aβ(10-35) conformational landscapes. Key findings from explicit solvent REMD include:

  • Conformational ensemble: The peptide populates a heterogeneous mixture of globular states (radius of gyration ~9–11 Å), with random coil (60%) and bend (30%) conformers dominating. α-helical or β-sheet content remains negligible (<5%) [2] [5].
  • Salt bridge dynamics: The Lys28-Asp23 salt bridge forms in 75% of sampled conformers, acting as a global stabilizer that reduces conformational entropy and accelerates collapse [5].
  • Transient β-strand propensity: Residues 16–21 (KLVFFA) and 31–35 (AIIGL) exhibit elevated β-strand propensity, serving as nucleation sites for intermolecular β-sheet formation during aggregation [2].

Table 2: Thermodynamic and Kinetic Parameters of Aβ(10-35) from REMD Simulations

ParameterValueSignificance
Dominant secondary structure60% coil, 30% bend, <5% α/βReflects intrinsically disordered nature
K28-D23 salt bridge occupancy75%Stabilizes compact states; pre-organizes fibril interface
Gibbs free energy minimumCollapsed globular state (Rg: 9.5 Å)Lowest energy state under physiological conditions
Metastable states lifetimeMicrosecond timescaleExplains transient exposure of aggregation motifs

Salt Bridge Interactions (e.g., K28-D23) and Their Role in Pre-Folded Motifs

The electrostatic interaction between Lys28 and Asp23 is a master regulator of Aβ(10-35) conformational dynamics:

  • Structural role: This salt bridge bridges the flexible C-terminus (residues 28–35) to the central turn (residues 24–27), creating a loop that solvent-shields the LVFFA hydrophobic patch. Mutational disruption (K28A or D23A) increases Rg by 15% and destabilizes the core [5].
  • Aggregation implications: The K28-D23 bond pre-positions residues 17–21 and 31–35 for cross-monomer alignment, explaining Aβ(10-35)'s rapid fibrillization despite monomeric disorder. Fibrillar Aβ structures universally retain this salt bridge, confirming its templating role [3] [9].
  • Pathological relevance: In full-length Aβ42, the homologous K28-D23 bond stabilizes toxic oligomers. Inhibitors targeting this interface reduce aggregation kinetics by >70%, validating its therapeutic relevance [3] [8].

Comparison of Aβ(10-35) Conformations with Full-Length Aβ40/42 Isoforms

Aβ(10-35) recapitulates core amyloidogenic features of full-length peptides but exhibits key differences:

Table 3: Structural and Aggregation Properties of Aβ(10-35) vs. Full-Length Isoforms

PropertyAβ(10-35)Aβ40Aβ42
C-terminal structureDisordered (residues 28–35)Flexible (residues 30–40)Stabilized β-hairpin (residues 30–42)
Hydrophobic exposureModerate (LVFFA partially buried)High (central and C-terminal)Extreme (additional I41-A42)
Lag phase (aggregation)Short (hours)Moderate (10–24 hrs)Extended (days)*
Dominant toxic speciesProtofibrilsOligomers/protofibrilsOligomers
K28-D23 salt bridge75% occupancy60% occupancy>90% occupancy

* Aβ42’s extended lag phase stems from stable oligomers that slowly convert to fibrils [3] [9].

  • Structural parallels: Both Aβ(10-35) and Aβ42 possess a rigid hydrophobic core (residues 17–21) and a stabilized turn at Val24-Gly25. The K28-D23 salt bridge is conserved across all isoforms [5] [9].
  • Divergences: Aβ42’s C-terminal residues Ile41-Ala42 form a β-strand that enhances oligomer stability, absent in Aβ(10-35). This explains Aβ42’s heightened neurotoxicity despite identical core sequences [3] [9].
  • Aggregation kinetics: Aβ(10-35) aggregates faster than Aβ40 but slower than Aβ42-derived fragments. Its simplified landscape makes it ideal for probing nucleation mechanisms obscured in full-length isoforms [2] [10].

Properties

CAS Number

237753-66-1

Product Name

Amyloid beta-protein(10-35)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C135H205F3N34O39S

Molecular Weight

3017.3 g/mol

InChI

InChI=1S/C133H204N34O37S.C2HF3O2/c1-18-72(13)109(129(199)143-62-101(173)148-89(50-67(3)4)120(190)155-88(133(203)204)46-49-205-17)167-132(202)110(73(14)19-2)166-112(182)74(15)146-100(172)61-141-114(184)83(34-26-28-47-134)152-124(194)95(57-99(138)171)159-127(197)97(64-168)149-102(174)63-142-128(198)106(69(7)8)163-126(196)96(58-105(179)180)160-117(187)86(41-44-103(175)176)150-111(181)75(16)147-119(189)91(53-76-30-22-20-23-31-76)157-121(191)92(54-77-32-24-21-25-33-77)161-130(200)108(71(11)12)165-125(195)90(51-68(5)6)156-115(185)84(35-27-29-48-135)153-116(186)85(40-43-98(137)170)154-122(192)93(55-79-59-139-65-144-79)158-123(193)94(56-80-60-140-66-145-80)162-131(201)107(70(9)10)164-118(188)87(42-45-104(177)178)151-113(183)82(136)52-78-36-38-81(169)39-37-78;3-2(4,5)1(6)7/h20-25,30-33,36-39,59-60,65-75,82-97,106-110,168-169H,18-19,26-29,34-35,40-58,61-64,134-136H2,1-17H3,(H2,137,170)(H2,138,171)(H,139,144)(H,140,145)(H,141,184)(H,142,198)(H,143,199)(H,146,172)(H,147,189)(H,148,173)(H,149,174)(H,150,181)(H,151,183)(H,152,194)(H,153,186)(H,154,192)(H,155,190)(H,156,185)(H,157,191)(H,158,193)(H,159,197)(H,160,187)(H,161,200)(H,162,201)(H,163,196)(H,164,188)(H,165,195)(H,166,182)(H,167,202)(H,175,176)(H,177,178)(H,179,180)(H,203,204);(H,6,7)/t72-,73-,74-,75-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-;/m0./s1

InChI Key

FOSBKIYPWLNTJV-BAGJTMSVSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

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